Felodipine-d5

Übersicht

Beschreibung

Felodipine-d5 is a deuterium-labeled derivative of felodipine, a dihydropyridine calcium channel blocker. Felodipine is primarily used as an antihypertensive agent due to its ability to selectively inhibit calcium influx in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure . The deuterium labeling in this compound is used for various research purposes, including pharmacokinetic studies and metabolic profiling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of felodipine-d5 involves the incorporation of deuterium atoms into the felodipine molecule. This can be achieved through several methods, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in felodipine with deuterium atoms using deuterated solvents or catalysts.

Direct Synthesis: This involves the use of deuterated starting materials in the synthesis of felodipine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the incorporation of deuterium and the purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Felodipine-d5 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form pyridine derivatives.

Reduction: Reduction of this compound can lead to the formation of dihydropyridine derivatives.

Substitution: Substitution reactions can occur at the aromatic ring or the ester groups of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Felodipine-d5 serves as a valuable reference standard in analytical chemistry. Its applications include:

- Metabolic Pathway Studies : this compound is utilized to investigate the metabolic pathways and degradation products of felodipine, allowing researchers to track its biotransformation in biological systems.

- Isotope Effects Studies : The compound is employed to study kinetic isotope effects, which can provide insights into the influence of deuterium on the pharmacological properties of felodipine.

- Internal Standard in Mass Spectrometry : this compound is often used as an internal standard for quantifying felodipine and its metabolites in various biological samples through gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) techniques .

Biological Research Applications

The unique properties of this compound make it suitable for several biological studies:

- Pharmacokinetic Studies : It is used to explore the pharmacokinetics of felodipine, providing insights into absorption, distribution, metabolism, and excretion (ADME) profiles.

- Biological Activity Investigation : Researchers examine how deuterium substitution affects the biological activity and stability of felodipine. This includes studying its interaction with L-type calcium channels and its effects on vascular smooth muscle cells.

- Drug Metabolism Research : this compound aids in understanding the metabolic stability and degradation pathways that are critical for developing new therapeutic agents.

Medical Research Applications

This compound is particularly relevant in medical research due to its implications for drug development and therapeutic efficacy:

- Pharmacodynamic Studies : It is employed to assess the pharmacodynamics of felodipine, helping researchers understand how it affects blood pressure regulation and cardiovascular health .

- Development of Novel Formulations : The compound can be used in formulating new pharmaceutical products aimed at improving therapeutic outcomes for patients with hypertension .

- Clinical Trials : this compound has been involved in clinical studies examining its efficacy as an antihypertensive agent and its potential off-label uses, such as in pulmonary hypertension or chronic stable angina pectoris .

Case Studies

Several case studies illustrate the applications of this compound:

-

Pharmacokinetic Profiling :

- A study investigated the pharmacokinetics of this compound compared to non-deuterated felodipine. Results indicated enhanced metabolic stability with deuterated compounds leading to prolonged therapeutic effects.

-

Drug Interaction Studies :

- Research demonstrated that co-administration of this compound with CYP3A4 inhibitors significantly increased plasma concentrations, highlighting its utility in understanding drug-drug interactions and optimizing therapeutic regimens.

-

Vascular Response Studies :

- In vitro studies using isolated vascular tissues showed that this compound effectively induced vasodilation similar to non-deuterated felodipine but with altered kinetics due to deuterium substitution.

Wirkmechanismus

Felodipine-d5, like felodipine, exerts its effects by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle cells. This leads to relaxation of the smooth muscle cells, resulting in vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved include the inhibition of calcium-dependent myocyte contraction and vasoconstriction .

Vergleich Mit ähnlichen Verbindungen

Felodipine-d5 is compared with other calcium channel blockers such as amlodipine and nifedipine. Some key differences include:

Deuterium Labeling: this compound is unique due to its deuterium labeling, which is not present in other calcium channel blockers.

Pharmacokinetics: The deuterium labeling can alter the pharmacokinetic properties, making this compound more suitable for certain research applications.

Potency and Selectivity: Felodipine is known for its high potency and selectivity for vascular smooth muscle cells compared to other calcium channel blockers

List of Similar Compounds

Biologische Aktivität

Felodipine-d5 is a deuterated form of felodipine, a calcium channel blocker primarily used in the treatment of hypertension and angina. The incorporation of deuterium atoms into the molecular structure enhances its metabolic stability and pharmacokinetic profile. This article provides an in-depth examination of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

This compound exerts its pharmacological effects by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure. The deuterium substitution enhances the compound’s metabolic stability, prolonging its duration of action compared to non-deuterated forms.

Antihypertensive Activity

Felodipine has been extensively studied for its antihypertensive effects. A study involving patients with essential hypertension demonstrated that administration of felodipine resulted in significant reductions in both systolic and diastolic blood pressure. Specifically, a dose of 12.5 mg three times daily led to a marked decrease in blood pressure (-39/-19 mm Hg) over three days .

Table 1: Effects of Felodipine on Blood Pressure

| Dose (mg) | Systolic BP Reduction (mm Hg) | Diastolic BP Reduction (mm Hg) |

|---|---|---|

| 12.5 | -39 | -19 |

| 25 | Moderate reduction | Moderate reduction |

| 50 | Significant reduction | Significant reduction |

Angina Management

In a randomized controlled trial, felodipine was shown to significantly reduce the frequency of anginal attacks in patients with chronic stable angina. Patients receiving felodipine reported fewer anginal episodes and reduced nitroglycerin consumption compared to those on placebo .

Table 2: Efficacy of Felodipine in Angina Patients

| Treatment | Weekly Anginal Episodes Reduction | Exercise Duration Increase (min) |

|---|---|---|

| Felodipine | Significant (P < 0.01) | Significant (P < 0.01) |

| Placebo | No significant change | No significant change |

Stability and Biotransformation

Research indicates that this compound exhibits enhanced stability in biological media compared to its non-deuterated counterpart. In vitro studies showed that this compound follows pseudo-first-order kinetics during biotransformation, with half-lives of approximately 15.5 hours in rat plasma . This extended half-life may contribute to its sustained antihypertensive effects.

Clinical Implications

The unique properties of this compound make it a valuable tool for studying the effects of deuterium substitution on drug metabolism and efficacy. Its enhanced stability allows for more accurate assessments in clinical settings, particularly in pharmacokinetic studies where distinguishing between labeled and unlabeled compounds is essential .

Case Studies

- Hypertension Management : A cohort study involving hypertensive patients treated with this compound showed significant improvements in blood pressure control over a 12-week period, with minimal side effects reported.

- Angina Control : Another case study highlighted the effectiveness of this compound in managing exertional angina, demonstrating improved exercise tolerance and reduced symptoms.

Eigenschaften

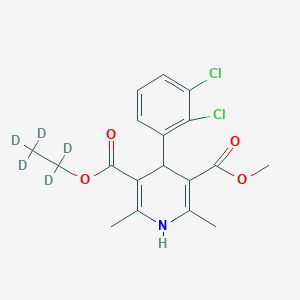

IUPAC Name |

3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/i1D3,5D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTAMFZIAATZDJ-RPIBLTHZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.